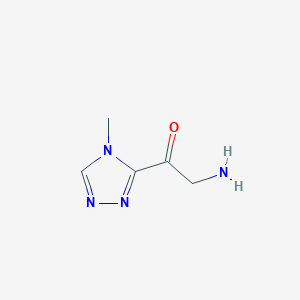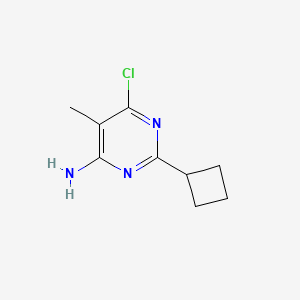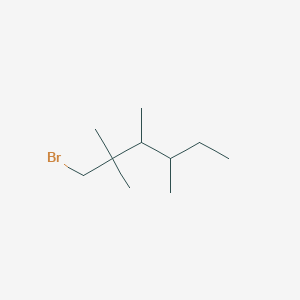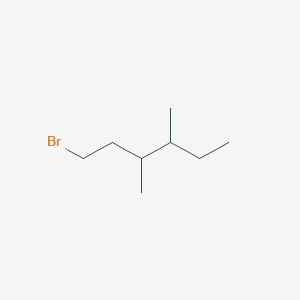
1-Bromo-3,4-dimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,4-dimethylhexane is an organic compound belonging to the class of haloalkanes It is characterized by a bromine atom attached to the first carbon of a hexane chain, which also has methyl groups attached to the third and fourth carbons
Vorbereitungsmethoden
1-Bromo-3,4-dimethylhexane can be synthesized through several methods:
Free Radical Halogenation: This method involves the reaction of 3,4-dimethylhexane with bromine in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Addition of Hydrogen Bromide to Alkenes: Another method involves the addition of hydrogen bromide to 3,4-dimethylhex-1-ene. This reaction follows Markovnikov’s rule, where the bromine atom attaches to the carbon with the greater number of hydrogen atoms.
Industrial Production: Industrially, this compound can be produced using bromine and a suitable catalyst under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-3,4-dimethylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile. Common reagents include hydroxide ions, cyanide ions, and ammonia.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of 3,4-dimethylhex-1-ene.
Oxidation and Reduction: Although less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,4-dimethylhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic chemistry.
Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 1-Bromo-3,4-dimethylhexane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon. In elimination reactions, the base abstracts a proton from a carbon adjacent to the carbon bearing the bromine atom, leading to the formation of a double bond.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3,4-dimethylhexane can be compared with other haloalkanes such as:
1-Bromohexane: Unlike this compound, 1-Bromohexane does not have methyl substituents, making it less sterically hindered and more reactive in certain reactions.
1-Chloro-3,4-dimethylhexane: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and the types of reactions it can undergo.
3,4-Dimethylhexane: The absence of a halogen atom in this compound makes it less reactive in nucleophilic substitution and elimination reactions.
Eigenschaften
Molekularformel |
C8H17Br |
|---|---|
Molekulargewicht |
193.12 g/mol |
IUPAC-Name |
1-bromo-3,4-dimethylhexane |
InChI |
InChI=1S/C8H17Br/c1-4-7(2)8(3)5-6-9/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
DBMOEFMPGXUHCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13176863.png)
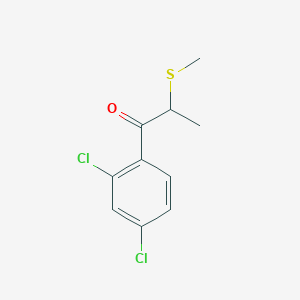

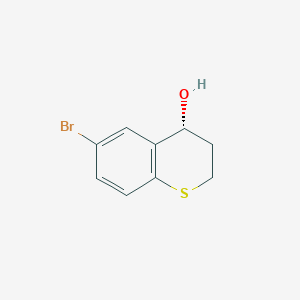
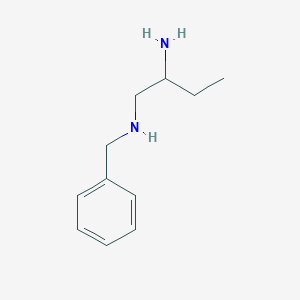
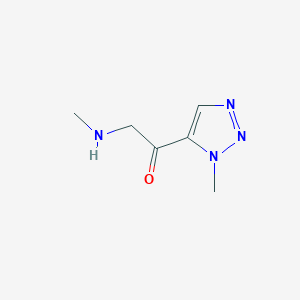
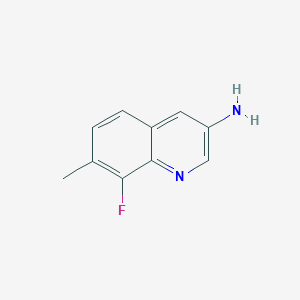
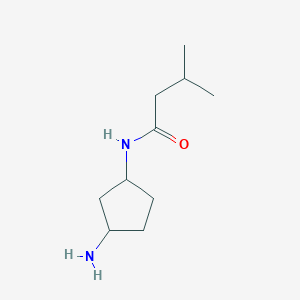
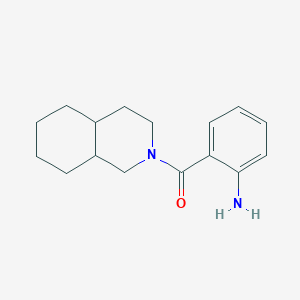
![1-Oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B13176907.png)
![2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
